2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS No.: 1060190-91-1
Cat. No.: VC11933423
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060190-91-1 |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H25N3O4/c1-3-30-19-10-8-17(9-11-19)20-14-23(28)26(16-25-20)15-22(27)24-13-12-18-6-4-5-7-21(18)29-2/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,24,27) |
| Standard InChI Key | ULVKELNAFGXQEE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3OC |
Introduction
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic molecule that combines various functional groups, including a pyrimidine ring, an ethoxyphenyl group, and a methoxyphenyl ethyl group. This compound is likely to be of interest in pharmaceutical research due to its potential biological activities, which could include anticonvulsant, anti-inflammatory, or other therapeutic effects.
Synthesis of Similar Compounds
The synthesis of compounds with pyrimidine rings often involves condensation reactions. For example, the synthesis of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one involves the condensation of ethyl acetoacetate with thiourea in the presence of sodium methylate . This method can be adapted to synthesize compounds with different substituents.
To synthesize 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide, one might start with a pyrimidine core and then introduce the ethoxyphenyl and methoxyphenyl ethyl groups through alkylation or acylation reactions.
Characterization Techniques
Characterization of organic compounds typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound.
For example, 1H NMR and 13C NMR can be used to determine the positions of hydrogen and carbon atoms in the molecule, while IR spectroscopy helps identify functional groups. MS provides the molecular weight and fragmentation pattern of the compound.
Potential Biological Activities
Compounds with pyrimidine rings are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. The presence of ethoxyphenyl and methoxyphenyl ethyl groups could influence the compound's pharmacokinetic properties and interaction with biological targets.
Table 1: Potential Biological Activities of Pyrimidine Derivatives
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